molecular formula C20H31N3O3 B11822370 tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11822370
M. Wt: 361.5 g/mol
InChI Key: WKRDSQUDQOVTFE-UHFFFAOYSA-N
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Description

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with a molecular formula of C20H31N3O3. This compound is often used in pharmaceutical and chemical research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl sec-butyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-butan-2-yl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H31N3O3/c1-6-15(2)23(19(25)26-20(3,4)5)18-11-10-16(13-21-18)17-9-7-8-12-22(17)14-24/h10-11,13-15,17H,6-9,12H2,1-5H3

InChI Key

WKRDSQUDQOVTFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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